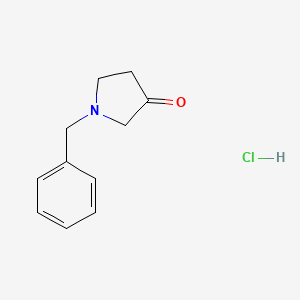

1-Benzylpyrrolidin-3-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzylpyrrolidin-3-one hydrochloride is a chemical compound with the formula C11H14ClNO . It is used in various applications, ranging from pharmaceutical synthesis to organic chemistry studies.

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The molecular weight is 211.69 .Applications De Recherche Scientifique

Lithium Amide Protection

An investigation into the lithium amide of a 3-aminopyrrolidine, specifically lithium benzhydryl(1-benzylpyrrolidin-3-yl)amide (1-Li), revealed that it is protected against hydrolysis when aggregated with a strongly polar partner such as LiCl, LiBr, or MeLi. This protection is up to a certain limit, showcasing its potential in synthetic chemistry where hydrolysis sensitivity is a concern (Gimbert et al., 2017).

Hydroxylation with Biocatalysts

Hydroxylation of N-benzylpyrrolidine with resting cells of Sphingomonas sp. HXN-200 led to the formation of N-benzyl-3-hydroxypyrrolidine with significant enantioselectivity and activity. By altering the docking/protecting group in pyrrolidines, hydroxylation activity and enantioselectivity were further improved, demonstrating the compound's versatility in stereoselective synthesis (Li et al., 2001).

Microbial Decyanation

A study on microbial decyanation showed that 1-benzylpyrrolidine-2,5-dicarbonitrile could be transformed into valuable compounds through regioselective hydrolysis by Rhodococcus opacus sp-lma whole cells. This process highlights the compound's role in the efficient and green synthesis of pharmaceutical intermediates (Pinheiro et al., 2011).

Arylation in the Absence of a Directing Group

Research on the arylation of N-phenylpyrrolidine, which includes 1-Benzylpyrrolidin-3-one derivatives, demonstrated a novel transformation for the direct and selective arylation of sp3 C-H bonds without a directing group. This advancement provides a new pathway for functionalizing pyrrolidines in the synthesis of complex molecules (Sezen & Sames, 2005).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

1-Benzylpyrrolidin-3-one hydrochloride is a derivative of pyrrolones and pyrrolidinones, which are five-membered heterocycles . These compounds are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . .

Mode of Action

Pyrrolones and pyrrolidinones, the parent compounds, are known to exhibit diverse biological activities . They have been associated with antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.

Biochemical Pathways

Given the diverse biological activities of pyrrolones and pyrrolidinones, it can be inferred that multiple pathways might be affected .

Result of Action

Pyrrolones and pyrrolidinones are known to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Propriétés

IUPAC Name |

1-benzylpyrrolidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDRSPCAFPXVGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662523 |

Source

|

| Record name | 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012-01-7 |

Source

|

| Record name | 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

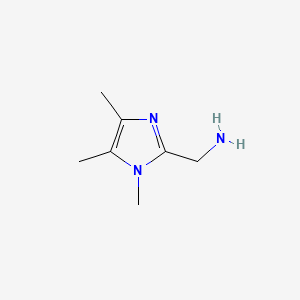

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)

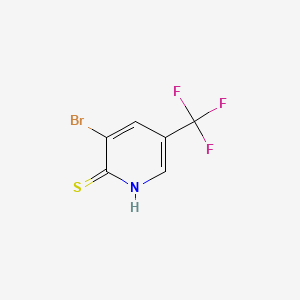

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)

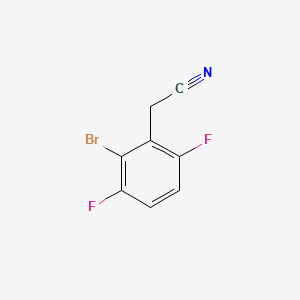

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)